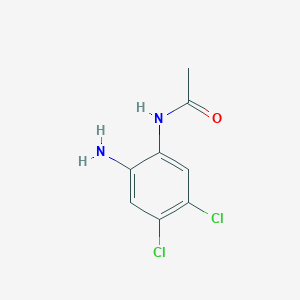

N-(2-Amino-4,5-dichlorophenyl)acetamide

Description

The study of aromatic acetamides is a cornerstone of organic chemistry, with applications ranging from pharmaceutical synthesis to materials science. Within this family, N-(2-Amino-4,5-dichlorophenyl)acetamide represents a specific subtype whose reactivity and potential applications are heavily influenced by its substituent groups: an activating amino group, an acetamido group, and deactivating, ortho-para directing halogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 501076-48-8 |

| Molecular Formula | C₈H₈Cl₂N₂O |

| Molecular Weight | 219.07 g/mol |

| Melting Point | 155-162 °C |

| Appearance | Solid |

This data is compiled from various chemical supplier and database entries. bldpharm.comsigmaaldrich.comuni.lu

Halogenated aromatic amines and amides are classes of compounds of fundamental importance in organic synthesis. The presence of halogen substituents on the aromatic ring provides a versatile handle for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Heck reactions). These reactions are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The amino and amide functionalities further enhance the synthetic utility of these molecules. The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. It can also serve as a nucleophile or be transformed into a variety of other functional groups. The amide group, while less activating, offers its own set of synthetic possibilities and is a common feature in biologically active molecules. The interplay between the electronic effects of the halogens and the amine/amide groups dictates the reactivity and regioselectivity of these substrates in chemical reactions.

A review of academic and scientific databases indicates that this compound is not the subject of extensive, direct research investigation. Major chemical databases note a lack of specific literature citations for this compound. uni.lu Its presence in the chemical landscape is primarily defined by its availability from commercial chemical suppliers, who list it as a reagent or building block for research and development purposes. bldpharm.comsigmaaldrich.com

This suggests that the primary role of this compound is that of an intermediate or a starting material for the synthesis of more complex molecules, rather than being an end-product with studied applications itself. Researchers can acquire this compound to utilize its pre-functionalized dichlorinated aminophenyl scaffold, potentially for constructing novel derivatives in medicinal chemistry or materials science discovery programs. Its synthesis would likely involve the reduction of a corresponding nitro-compound, such as N-(4,5-dichloro-2-nitrophenyl)acetamide, a common pathway for generating aromatic amines. researchgate.net

While direct research on this compound is sparse, the academic investigation into its structural analogues is more widespread, particularly in the field of medicinal chemistry. An "analogue" in this context refers to a compound that is structurally similar but differs in some respect, such as the position or type of halogen, or the nature of other substituents.

Research on related dichlorinated phenylacetamides and aminoacetamides reveals a focus on exploring their potential as biologically active agents. For instance, various aryl amino acetamide (B32628) scaffolds have been identified as having potential antimalarial properties, with research focusing on structure-activity relationships to optimize potency against Plasmodium falciparum. malariaworld.org Other studies have explored N-phenylacetamide derivatives as potential anticancer agents. jyoungpharm.org

Furthermore, analogues where the core structure is modified are investigated for a range of therapeutic targets. For example, N-(2,6-dichlorophenyl) acetamide derivatives form the basis of some local anesthetics and other pharmacologically active compounds. Research into modafinil (B37608) analogues, which feature a 2-[(diphenylmethyl)sulfinyl]acetamide structure, aims to understand how modifications affect binding to monoamine transporters for potential use in treating psychostimulant abuse. acs.org The investigation of these diverse analogues underscores the synthetic value of the N-phenylacetamide scaffold and highlights the potential research avenues for derivatives of this compound, should it be used as a building block in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAVPISRRMQCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308028 | |

| Record name | N-(2-Amino-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501076-48-8 | |

| Record name | N-(2-Amino-4,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Amino-4,5-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N 2 Amino 4,5 Dichlorophenyl Acetamide

Precursor Synthesis Strategies for N-(2-Amino-4,5-dichlorophenyl)acetamide

The efficient synthesis of this compound is heavily reliant on the availability and purity of its key precursors. The primary precursors of interest are dichloroaniline intermediates and various acetylating reagents.

Preparation of Dichloroaniline Intermediates

A crucial intermediate for the synthesis of this compound is 4,5-dichloro-1,2-phenylenediamine. A common route to this precursor involves the nitration of 3,4-dichloroaniline (B118046), followed by reduction of the resulting nitroaniline.

One documented approach begins with the acylation of 3,4-dichloroaniline to form acetyl-3,4-dichloroanilide. This step serves to protect the amino group and direct the subsequent nitration. The nitration of acetyl-3,4-dichloroanilide with fuming nitric acid, followed by hydrolysis, yields 4,5-dichloro-2-nitroaniline (B146558). google.com This nitro compound is a key stepping stone, as the nitro group can be selectively reduced to an amino group to furnish 4,5-dichloro-1,2-phenylenediamine.

Alternatively, 4,5-dichloro-2-nitroaniline can be prepared from 2,4,5-trichloronitrobenzene (B44141) by reaction with ammonia (B1221849) in an inert solvent at elevated temperatures (approximately 150 to 220 °C). google.com The subsequent reduction of the nitro group to an amine is a standard chemical transformation that can be achieved using various reducing agents, such as catalytic hydrogenation.

Synthesis of Acetylating Reagents

The introduction of the acetamido group requires an appropriate acetylating reagent. The most common and readily available acetylating agents for this purpose are acetic anhydride (B1165640) and acetyl chloride. These reagents are commercially available in high purity and are routinely used in acylation reactions. The choice between them often depends on the specific reaction conditions and the reactivity of the substrate. For instance, acetyl chloride is generally more reactive than acetic anhydride.

Direct Synthesis Routes for this compound

The direct synthesis of the target compound primarily involves the acylation of a suitable substituted aniline (B41778) precursor, namely 4,5-dichloro-1,2-phenylenediamine.

Acylation Reactions of Substituted Anilines

The key step in the direct synthesis is the selective mono-acetylation of 4,5-dichloro-1,2-phenylenediamine. The presence of two amino groups in the precursor presents a challenge, as both are nucleophilic and can react with the acetylating agent. Achieving selective acylation at one amino group while leaving the other intact is crucial for the successful synthesis of this compound.

The selectivity of the acylation reaction is influenced by the electronic and steric environment of the two amino groups. In 4,5-dichloro-1,2-phenylenediamine, the two amino groups are ortho to each other. While electronic differences between the two amino groups are minimal, steric hindrance can play a role in directing the acylation to the less hindered position.

A general strategy for the selective acylation of a diamine involves the careful control of reaction conditions, including the stoichiometry of the reactants. Using a limited amount of the acetylating agent (e.g., one equivalent or slightly less) can favor mono-acylation over di-acylation.

Optimization of Reaction Parameters (e.g., Solvents, Bases, Temperature)

The successful selective acylation of 4,5-dichloro-1,2-phenylenediamine is highly dependent on the optimization of several reaction parameters.

Solvents: The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for acylation reactions include aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and dichloromethane (B109758) (DCM). In some cases, aqueous media have been used for the acylation of amines. semanticscholar.org

Bases: A base is often required to neutralize the acid byproduct of the acylation reaction (e.g., hydrochloric acid when using acetyl chloride). Pyridine (B92270) is a commonly used base in such reactions as it also acts as a nucleophilic catalyst. google.com Other organic bases like triethylamine (B128534) can also be employed. The choice and amount of base can affect the reaction rate and selectivity.

Temperature: The reaction temperature is a critical parameter to control. Acylation reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions, including di-acylation. For instance, in the selective acylation of 4-nitro-1,3-phenylenediamine, the reaction with acetyl chloride was conducted in an ice/water-cooled solution. google.com

A study on the monoacylation of m-phenylenediamine (B132917) demonstrated that reaction temperature significantly impacts selectivity. researchgate.net This principle can be applied to the synthesis of this compound, where lower temperatures would be expected to favor the desired mono-acetylated product.

The following table summarizes the key parameters and their potential effects on the selective acylation of 4,5-dichloro-1,2-phenylenediamine:

| Parameter | Effect on Reaction | Optimization Strategy |

| Acetylating Agent | Reactivity (Acetyl chloride > Acetic anhydride) | Choose based on substrate reactivity and desired reaction rate. |

| Stoichiometry | Controls the extent of acylation (mono- vs. di-acylation) | Use ≤ 1 equivalent of acetylating agent to favor mono-acylation. |

| Solvent | Influences solubility and reaction kinetics | Select an inert, aprotic solvent like THF, CH3CN, or DCM. |

| Base | Neutralizes acid byproduct and can catalyze the reaction | Use a suitable base like pyridine or triethylamine in appropriate amounts. |

| Temperature | Affects reaction rate and selectivity | Conduct the reaction at low temperatures (e.g., 0 °C) to enhance selectivity. |

Multi-Step Synthetic Pathways to this compound and its Analogues

Multi-step synthetic pathways are often necessary to achieve the desired substitution pattern and functionalization of the target molecule and its analogues. A logical and well-documented multi-step synthesis of this compound starts from 3,4-dichloroaniline.

The key steps in this pathway are:

Acetylation of 3,4-dichloroaniline: The amino group of 3,4-dichloroaniline is first protected by acetylation with acetic anhydride or acetyl chloride to yield N-(3,4-dichlorophenyl)acetamide. This step prevents the amino group from interfering with the subsequent nitration and directs the incoming nitro group.

Nitration of N-(3,4-dichlorophenyl)acetamide: The protected aniline is then nitrated, typically using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the position ortho to the amino group, resulting in the formation of N-(4,5-dichloro-2-nitrophenyl)acetamide.

Reduction of the Nitro Group: The nitro group of N-(4,5-dichloro-2-nitrophenyl)acetamide is then selectively reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or with reducing agents like tin(II) chloride in hydrochloric acid. This final step yields the target compound, this compound.

This multi-step approach allows for the controlled introduction of the functional groups at the desired positions on the aromatic ring, leading to the regioselective synthesis of the final product.

Analogues of this compound can be synthesized by modifying this general pathway. For example, using different acylating agents in the first step would lead to analogues with different N-acyl groups. Similarly, starting with different substituted anilines would result in a variety of substituted analogues. For instance, the synthesis of N-acylamino amides from 3,4-dichloroaniline with various fatty acids has been reported, showcasing the versatility of this precursor in generating a library of related compounds. scielo.br

The following table outlines the key transformations in a plausible multi-step synthesis of this compound:

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Acylation | 3,4-Dichloroaniline | Acetic anhydride or Acetyl chloride | N-(3,4-dichlorophenyl)acetamide |

| 2. Nitration | N-(3,4-dichlorophenyl)acetamide | Nitric acid, Sulfuric acid | N-(4,5-dichloro-2-nitrophenyl)acetamide |

| 3. Reduction | N-(4,5-dichloro-2-nitrophenyl)acetamide | Catalytic hydrogenation (e.g., H2/Pd-C) or SnCl2/HCl | This compound |

Sequential Reaction Sequences for Amide Bond Formation

The synthesis of this compound is not a single-step process but rather a sequential pathway involving the formation of key intermediates. A common and logical synthetic route involves the initial preparation of a substituted nitroaniline, followed by reduction and subsequent selective acylation.

A key precursor for this synthesis is 4,5-dichloro-2-nitroaniline. One documented industrial method for preparing this intermediate is the reaction of 2,4,5-trichloronitrobenzene with ammonia in an inert solvent at elevated temperatures, typically between 150°C and 220°C. wipo.intgoogle.comgoogle.com An alternative, though potentially more complex, route involves the acylation of 3,4-dichloroaniline to protect the amino group, followed by nitration, and subsequent removal of the acetyl protecting group (deacetylation) via heating with concentrated sulfuric acid. google.comgoogle.com

Once 4,5-dichloro-2-nitroaniline is obtained, the next step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation yields the intermediate 4,5-dichloro-1,2-phenylenediamine. This reduction is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

The final step is the selective mono-acetylation of one of the two amino groups of 4,5-dichloro-1,2-phenylenediamine to form the target molecule. This can be accomplished by reacting the diamine with an acetylating agent like acetic anhydride or acetyl chloride. Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-acetylated product and minimize the di-acetylated byproduct. d-nb.info The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the acidic byproduct.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amination of Trichloronitrobenzene | 2,4,5-Trichloronitrobenzene, Ammonia (NH₃), Inert Solvent, 150-220°C. wipo.intgoogle.com | 4,5-Dichloro-2-nitroaniline |

| 2 | Nitro Group Reduction | 4,5-Dichloro-2-nitroaniline, Reducing Agent (e.g., Fe/HCl, Sn/HCl, or H₂/Catalyst). | 4,5-Dichloro-1,2-phenylenediamine |

| 3 | Selective Mono-acetylation | 4,5-Dichloro-1,2-phenylenediamine, Acetic Anhydride or Acetyl Chloride (controlled stoichiometry). d-nb.info | This compound |

Green Chemistry Approaches in Acetamide (B32628) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly effective for reactions involving polar substrates, which absorb microwave energy efficiently.

While a specific microwave-assisted synthesis for this compound is not extensively documented, the synthesis of structurally similar compounds has been successfully achieved using this method. For instance, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide has been performed by reacting 3,4-dichloroaniline with chloroacetyl chloride under microwave irradiation. guidechem.com This demonstrates the applicability of microwave technology for the acylation step in acetamide synthesis. The primary advantages of this approach include rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and improve product purity by minimizing the formation of side products. guidechem.comnih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 3-4 hrs) | Minutes (e.g., 8-10 min) | nih.gov |

| Energy Consumption | Higher | Lower | guidechem.com |

| Yield | Good | Comparable or Improved | nih.gov |

| Heating | Conductive (surface) | Dielectric (uniform) | guidechem.com |

Solvent-Free Reaction Conditions

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. In these methods, reactants are mixed together in the absence of a solvent, and the reaction is initiated by grinding, heating, or other forms of energy input.

The synthesis of amides under solvent-free conditions has been shown to be effective. For example, acetylation of various amines can proceed in excellent yield using a catalytic amount of phosphomolybdic acid with acetic anhydride at room temperature without any solvent. biosynth.com Similarly, other three-component reactions to produce complex amines have been successfully conducted under solvent-free conditions using a simple grindstone method, with reactions completing in minutes. bldpharm.com These methodologies are simple, efficient, and environmentally benign. bldpharm.com Applying such a solvent-free approach to the acetylation of 4,5-dichloro-1,2-phenylenediamine could significantly improve the environmental profile of the synthesis of this compound by eliminating the need for solvent use and subsequent waste disposal.

Exploration of Reaction Mechanisms in Acetamide Formation

The formation of the amide bond in this compound proceeds through a well-established mechanism known as nucleophilic acyl substitution . sigmaaldrich.com This mechanism is fundamental to the reactions of carboxylic acid derivatives, including acyl chlorides and anhydrides.

The reaction is initiated by the nucleophilic attack of the amino group (-NH₂) of 4,5-dichloro-1,2-phenylenediamine on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon.

This attack leads to the breaking of the carbon-oxygen pi (π) bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is transient and unstable.

The reaction proceeds by the reformation of the carbon-oxygen double bond. This is accompanied by the departure of a leaving group. In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion (CH₃COO⁻). For acetyl chloride, the leaving group is a chloride ion (Cl⁻).

Finally, a deprotonation step occurs. The leaving group (or another base present in the mixture) removes a proton from the positively charged nitrogen atom, resulting in the formation of the stable, neutral amide product, this compound. This mechanism highlights the interplay between the nucleophilicity of the amine and the electrophilicity of the carbonyl group, which is central to the formation of the acetamide linkage.

Spectroscopic and Crystallographic Elucidation of N 2 Amino 4,5 Dichlorophenyl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of the molecule can be mapped out.

The ¹H NMR spectrum of N-(2-Amino-4,5-dichlorophenyl)acetamide is expected to display distinct signals corresponding to the acetamide (B32628) group protons and the aromatic ring protons.

Acetamide Protons : The methyl group (-CH₃) of the acetamide moiety would appear as a sharp singlet, typically in the upfield region around 2.1-2.2 ppm. uni-tuebingen.dersc.org The amide proton (-NH) signal is expected to be a broad singlet further downfield, generally in the range of 8.7-9.9 ppm, with its exact position being sensitive to solvent, concentration, and temperature. uni-tuebingen.dechegg.com

Amino Group Protons : The primary amine (-NH₂) protons would likely produce a broad singlet. In related compounds like dichloroanilines, this signal appears around 4.3-5.0 ppm. chemicalbook.comchemicalbook.com Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Aromatic Protons : The dichlorinated phenyl ring has two remaining protons. Based on the substitution pattern, one proton is positioned between the amino and acetamido groups (H-3), and the other is adjacent to a chlorine atom (H-6). These would appear as two distinct singlets, as they lack adjacent protons for spin-spin coupling. The electron-donating amino and acetamido groups and the electron-withdrawing chloro groups will influence their chemical shifts. In 4,5-dichloro-1,2-phenylenediamine, the aromatic protons appear as singlets at approximately 6.66 ppm. chemicalbook.com For the title compound, the H-3 proton, flanked by two nitrogen-containing groups, and the H-6 proton, adjacent to a chlorine, are expected in the aromatic region, likely between 6.5 and 7.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(=O)CH₃ | ~ 2.1 | Singlet |

| -NH₂ | ~ 5.0 | Broad Singlet |

| Aromatic H-3 | ~ 6.7 - 7.2 | Singlet |

| Aromatic H-6 | ~ 7.0 - 7.5 | Singlet |

Note: Data is estimated based on spectral data of acetanilide (B955) and substituted anilines. uni-tuebingen.dechemicalbook.comchemicalbook.com

The proton-decoupled ¹³C NMR spectrum should show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Acetamide Carbons : The methyl carbon (-CH₃) is expected to resonate at the most upfield position, typically around 24 ppm. bhu.ac.in The carbonyl carbon (-C=O) will be significantly downfield, in the range of 168-170 ppm. bhu.ac.in

Aromatic Carbons : The six carbons of the phenyl ring will have their chemical shifts influenced by the attached substituents. The carbons bearing chlorine atoms (C-4, C-5) and those bearing nitrogen groups (C-1, C-2) will be significantly shifted from the standard benzene (B151609) value of 128.5 ppm. The remaining carbons (C-3, C-6) will also be affected. Based on data for acetanilide and dichloroanilines, the aromatic signals can be predicted to fall within the 115-140 ppm range. oregonstate.edu Carbons directly attached to the electronegative chlorine atoms will be shifted downfield, as will the carbons attached to the nitrogen atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(=O)C H₃ | ~ 24 |

| Aromatic C-3, C-6 | ~ 115 - 125 |

| Aromatic C-4, C-5 | ~ 120 - 130 |

| Aromatic C-1, C-2 | ~ 130 - 140 |

Note: Data is estimated based on typical chemical shift ranges for substituted acetanilides. bhu.ac.inoregonstate.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comharvard.edu

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. For this molecule, COSY would be of limited use for the aromatic system as the protons are expected to be singlets. However, it could show correlations between the amide NH and other protons if coupling exists. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It would definitively link the methyl proton signal to the methyl carbon signal, and each aromatic proton singlet to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for establishing long-range (2-3 bond) connectivity. youtube.com Key expected correlations would include:

The methyl protons (~2.1 ppm) to the carbonyl carbon (~169 ppm).

The amide proton (~9.0 ppm) to the carbonyl carbon and to the aromatic carbons C-2 and C-3.

The aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-6 to carbons C-1, C-4, and C-5. These correlations would allow for the complete and unequivocal assignment of the molecular skeleton. emerypharma.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, secondary amide, and chloroaromatic moieties.

N-H Vibrations : Two types of N-H stretching bands are expected. The primary amine (-NH₂) group typically shows two bands: an asymmetric stretch around 3450-3400 cm⁻¹ and a symmetric stretch around 3370-3300 cm⁻¹. libretexts.org The secondary amide (-NH) group will exhibit a single, sharp stretching band in the 3300-3250 cm⁻¹ region. wpmucdn.com An N-H bending vibration (Amide II band) is also expected around 1550 cm⁻¹. vscht.cz

C=O Vibration : A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch, known as the Amide I band, is one of the most prominent features in the spectrum, expected in the region of 1680-1650 cm⁻¹. wpmucdn.com

Aromatic Vibrations : Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

C-Cl Vibrations : The carbon-chlorine (C-Cl) stretching vibrations for aryl chlorides typically occur in the 850-550 cm⁻¹ region of the spectrum. orgchemboulder.comspectroscopyonline.com

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine | ~ 3420 | Medium |

| N-H Stretch (symmetric) | Primary Amine | ~ 3340 | Medium |

| N-H Stretch | Secondary Amide | ~ 3280 | Medium |

| C-H Stretch | Aromatic | ~ 3050 | Medium-Weak |

| C=O Stretch (Amide I) | Secondary Amide | ~ 1660 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1600, 1500 | Medium-Strong |

| N-H Bend (Amide II) | Secondary Amide | ~ 1550 | Medium-Strong |

| C-N Stretch | Amide/Amine | ~ 1300 | Medium |

Note: Frequencies are estimated based on characteristic group frequencies from standard IR correlation tables and data from analogous compounds. libretexts.orgwpmucdn.comvscht.cz

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve less polar bonds tend to be more intense in Raman spectra.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations. horiba.com The symmetric vibrations of the molecule, such as the ring breathing mode, would also be prominent. While the polar C=O and N-H groups that are strong in the IR spectrum will also be present in the Raman spectrum, they are often weaker. ondavia.com The C-Cl stretches are also observable in Raman spectra. researchgate.net Analysis of the FT-Raman spectrum in conjunction with the FT-IR spectrum allows for a more complete assignment of the vibrational modes of the molecule.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide |

| 4,5-dichloro-1,2-phenylenediamine |

| Dichloroaniline |

Assignment of Fundamental Vibrational Modes

The vibrational characteristics of this compound can be understood through the analysis of its fundamental vibrational modes, typically investigated using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. While specific experimental spectra for this exact compound are not widely published, a detailed assignment can be constructed based on extensive studies of analogous N-(chloro substituted phenyl) acetamides and related molecules. nih.govresearchgate.netnih.gov The vibrational modes are primarily associated with the distinct functional groups: the amino (-NH2) group, the acetamide (-NHCOCH3) group, and the dichlorinated phenyl ring.

The N-H stretching vibrations of the primary amino group and the secondary amide group are expected to appear in the high-frequency region of the spectrum. Typically, the asymmetric and symmetric stretching modes of the -NH2 group are observed around 3450-3300 cm⁻¹. The N-H stretching of the amide group (Amide A) is generally found near 3300-3250 cm⁻¹. scispace.com

The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the range of 1680-1640 cm⁻¹. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1570-1515 cm⁻¹. The Amide III band is more complex, involving C-N stretching and N-H bending, and appears in the 1300-1200 cm⁻¹ region.

Vibrations associated with the dichlorinated aromatic ring include C-H stretching, which occurs above 3000 cm⁻¹, and C-C stretching vibrations within the ring, typically found in the 1600-1400 cm⁻¹ region. The C-Cl stretching modes are characteristic and generally appear in the lower frequency region of the spectrum, usually between 800 and 600 cm⁻¹. researchgate.net The precise positions of these bands are sensitive to the substitution pattern on the phenyl ring.

A representative assignment of the fundamental vibrational modes for this compound, based on data from analogous compounds, is presented below. nih.govnih.govnih.gov

Table 1: Assignment of Fundamental Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3420 | ν(N-H) | Asymmetric stretching of -NH₂ |

| ~3330 | ν(N-H) | Symmetric stretching of -NH₂ |

| ~3280 | ν(N-H) | Amide A stretching |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2970 | ν(C-H) | Methyl C-H asymmetric stretching |

| ~2880 | ν(C-H) | Methyl C-H symmetric stretching |

| ~1660 | ν(C=O) | Amide I stretching |

| ~1590 | δ(N-H) | -NH₂ scissoring |

| ~1540 | δ(N-H) + ν(C-N) | Amide II (N-H bending, C-N stretching) |

| ~1500, ~1450 | ν(C=C) | Aromatic C=C stretching |

| ~1370 | δ(C-H) | Methyl symmetric bending (umbrella) |

| ~1250 | ν(C-N) + δ(N-H) | Amide III (C-N stretching, N-H bending) |

| ~1150 | β(C-H) | Aromatic C-H in-plane bending |

| ~850 | γ(C-H) | Aromatic C-H out-of-plane bending |

| ~720 | ν(C-Cl) | C-Cl stretching |

Note: ν = stretching, δ = scissoring/bending, β = in-plane bending, γ = out-of-plane bending. Wavenumbers are approximate and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₈Cl₂N₂O), the monoisotopic mass is calculated to be 218.00137 Da. uni.lusigmaaldrich.com HRMS analysis allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In typical ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) HRMS, the compound is observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions. The high resolution of the instrument allows for the experimental m/z values to be determined to within a few parts per million (ppm) of the theoretical values, confirming the elemental composition. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in structural confirmation. docbrown.info

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₈H₈Cl₂N₂O]⁺ | 218.00082 |

| [M+H]⁺ | [C₈H₉Cl₂N₂O]⁺ | 219.00865 |

| [M+Na]⁺ | [C₈H₈Cl₂N₂ONa]⁺ | 240.99059 |

| [M+K]⁺ | [C₈H₈Cl₂N₂OK]⁺ | 256.96453 |

Data sourced from PubChem predictions. uni.lu

Fragmentation Pathway Analysis

Upon ionization, the molecular ion [M]⁺ (m/z 218) is formed. A primary and highly characteristic fragmentation for N-aryl acetamides is the cleavage of the amide bond. Two main pathways are expected:

Loss of Ketene (B1206846): A common fragmentation for acetamides involves a McLafferty-type rearrangement or direct cleavage leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in the formation of the 4,5-dichloro-1,2-diaminobenzene radical cation at m/z 176.

[C₈H₈Cl₂N₂O]⁺ → [C₆H₆Cl₂N₂]⁺ + C₂H₂O

m/z 218 → m/z 176

Alpha-Cleavage of the Acetyl Group: Cleavage of the C-C bond alpha to the carbonyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), forming an ion at m/z 203. However, the formation of the acetyl cation is more common.

Cleavage of the Amide C-N Bond: Heterolytic cleavage of the bond between the carbonyl carbon and the amide nitrogen is a dominant pathway. This results in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak in the spectrum of acetamides. The other fragment would be the 2-amino-4,5-dichlorophenylaminyl radical, which may not be observed.

[C₈H₈Cl₂N₂O]⁺ → [C₂H₃O]⁺ + [C₆H₅Cl₂N₂]•

m/z 218 → m/z 43

Subsequent fragmentations of the dichlorinated aniline (B41778) fragment (m/z 176) could involve the loss of chlorine radicals or HCl, leading to further daughter ions. The distinct isotopic signature of the two chlorine atoms would be present in any chlorine-containing fragments, aiding in their identification.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Analysis of Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is expected to be dominated by electronic transitions associated with the substituted aniline chromophore. The spectrum arises from the promotion of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). For this molecule, the principal transitions are π→π* and n→π*. researchgate.netresearchgate.net

The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and are associated with the π-electron system of the benzene ring. The presence of substituents—the amino, acetamide, and chloro groups—acts as auxochromes, modifying the energy of these transitions and shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. For chloroaniline isomers, these transitions are typically observed in the 240-310 nm range. nih.govnist.govnist.gov

The n→π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (small ε) than π→π* transitions. They usually appear at longer wavelengths, often as a shoulder on the main π→π* absorption band.

Based on data for analogous compounds like chloroanilines, two main absorption bands would be predicted for this compound. researchgate.netnih.gov

Table 3: Predicted Electronic Transitions and Absorption Maxima

| Approx. λ_max (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~250 | High | π → π* | Phenyl Ring (E₂ Band) |

| ~305 | Moderate | π → π* | Phenyl Ring (B Band) |

Note: Absorption maxima (λ_max) are estimations based on data from chloroaniline and substituted acetanilide analogues. nih.govnih.gov

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in open crystallographic databases, analysis of closely related structures, such as other N-(dichlorophenyl)acetamide derivatives, provides significant insight into its likely solid-state conformation and packing. nih.govresearchgate.net For example, the crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reveals key structural features common to this class of compounds. researchgate.net

It is expected that the acetamide group would be nearly planar. The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a critical conformational parameter. In the solid state, the molecular packing is typically dominated by intermolecular hydrogen bonds. For the title compound, strong N-H···O hydrogen bonds involving the amide donor (N-H) and the carbonyl oxygen acceptor (C=O) would be expected to link molecules into chains or dimers. nih.gov The primary amino group (-NH₂) provides additional sites for hydrogen bonding, potentially forming more complex three-dimensional networks.

The table below presents crystallographic data for a representative analogue, 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, to illustrate the typical parameters for such molecules. nih.gov

Table 4: Representative Crystallographic Data for an Analogous Dichlorophenyl Acetamide Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |

| Chemical Formula | C₁₁H₈Cl₂N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3262 (2) |

| b (Å) | 10.5083 (4) |

| c (Å) | 10.8096 (4) |

| α (°) | 83.900 (3) |

| β (°) | 86.301 (3) |

| γ (°) | 87.279 (4) |

| Volume (ų) | 599.83 (4) |

Data for 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. nih.gov

Single Crystal X-ray Structure Determination

The determination of a molecule's three-dimensional arrangement in a crystal is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information to calculate the electron density distribution within the crystal, from which the atomic positions can be determined.

For analogues such as 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide , this method has been used to elucidate its crystal structure. nih.gov The key output of such an analysis is a set of crystallographic data, which includes the crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for an Analogue Compound

| Parameter | 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide nih.gov |

|---|---|

| Chemical Formula | C₈H₅Cl₄NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.6977 (4) |

| b (Å) | 11.509 (2) |

| c (Å) | 19.888 (3) |

| β (°) | 95.23 (1) |

| Volume (ų) | 1070.8 (3) |

| Z | 4 |

This interactive table summarizes the crystallographic parameters for an analogue, illustrating the type of data obtained from single-crystal X-ray diffraction.

Another related compound, N-(2,3-dichlorophenyl)acetamide , has also been characterized by X-ray crystallography, with its data deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov These determinations provide precise bond lengths, bond angles, and torsion angles, forming the basis for further analysis.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks)

Once the atomic positions are known, the interactions between molecules within the crystal lattice can be analyzed. These non-covalent interactions, particularly hydrogen bonds, govern the crystal packing and influence the material's physical properties.

In the crystal structures of N-phenylacetamide derivatives, N—H···O hydrogen bonds are a dominant and recurring feature. nih.govnih.gov For example, in 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide , molecules are linked into chains through N—H···O hydrogen bonding. nih.gov Similarly, in other 2-chloro-N-phenylacetamide derivatives, a C(4) hydrogen-bond chain involving the primary amide group is a common motif. nih.gov This pattern involves the amide hydrogen atom of one molecule forming a hydrogen bond with the carbonyl oxygen atom of a neighboring molecule, creating a chain.

Table 2: Common Intermolecular Interactions in Acetamide Analogues

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N(amide)—H | O(carbonyl) | Formation of chains or dimers | nih.gov |

| Hydrogen Bond | C—H | O(carbonyl) | Reinforcement of packing | iucr.org |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered structures | nih.gov |

This interactive table highlights common intermolecular forces found in the crystal structures of related acetamide compounds.

Conformational Analysis in the Solid State

Conformational analysis in the solid state involves examining the spatial arrangement of atoms in a molecule, particularly the torsion angles around rotatable bonds, as fixed within the crystal lattice. The conformation adopted by a molecule in a crystal is a low-energy state influenced by both intramolecular steric and electronic effects and the aforementioned intermolecular packing forces.

For N-aryl acetamides, a key conformational feature is the relative orientation of the acetamide group with respect to the phenyl ring. The planarity of the amide group [–C(=O)NH–] is generally maintained. nih.gov A critical aspect is the conformation of the N—H bond relative to the substituents on the aromatic ring. In 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide , the N—H bond is oriented syn (on the same side) to the ortho-chloro substituent. nih.gov This specific conformation is likely a result of minimizing steric hindrance and optimizing packing interactions within the crystal.

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is another important parameter. For this compound, the presence of the 2-amino group could potentially lead to the formation of an intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen. This would significantly influence the conformation, favoring a more planar arrangement between the ring and the acetamide substituent to accommodate this interaction. However, without experimental data, this remains a hypothesis, as intermolecular bonding patterns could be more favorable.

Advanced Computational and Theoretical Studies of N 2 Amino 4,5 Dichlorophenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. By modeling the electron density, DFT methods can predict a wide range of molecular properties. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a robust theoretical framework. mdpi.com

A fundamental application of DFT is the determination of a molecule's equilibrium geometry in the gas phase. semanticscholar.org This process involves finding the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

These theoretical parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com For molecules in the same class as N-(2-Amino-4,5-dichlorophenyl)acetamide, DFT calculations accurately predict the planarity of the phenyl ring and the geometry of the acetamide (B32628) side chain. For instance, studies on similar structures reveal that the calculated bond lengths and angles typically deviate only slightly from crystallographic data, validating the computational model. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.245 |

| N-H (amide) | 1.015 | |

| C-Cl | 1.750 | |

| C-N (amide) | 1.370 | |

| Bond Angles (°) | C-N-C | 125.5 |

| O=C-N | 123.0 | |

| C-C-Cl | 119.8 |

Following geometric optimization, DFT calculations can predict the harmonic vibrational frequencies of the molecule. nih.gov These frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. The theoretical vibrational spectrum is an invaluable tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov

Due to the approximations inherent in the theoretical model (e.g., the harmonic approximation and basis set limitations), calculated frequencies are often systematically higher than experimental values. To improve correlation, these frequencies are typically multiplied by a scaling factor. researchgate.net The scaled theoretical wavenumbers for characteristic functional groups—such as the N-H stretches of the amino and amide groups, the C=O stretch of the carbonyl group, and C-Cl stretches—show excellent agreement with the bands observed in experimental spectra, aiding in the precise assignment of each vibrational mode. nih.govmaterialsciencejournal.org

| Vibrational Mode | Calculated Frequency (Scaled) | Assignment |

|---|---|---|

| N-H Stretch (Amine) | 3450, 3360 | Asymmetric & Symmetric Stretching |

| N-H Stretch (Amide) | 3300 | Stretching |

| C=O Stretch | 1675 | Carbonyl Stretching |

| N-H Bend (Amide) | 1550 | Bending |

| C-N Stretch | 1320 | Stretching |

| C-Cl Stretch | 830, 750 | Stretching |

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be successfully predicted using Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. niscpr.res.in The output includes the excitation energy (often converted to wavelength in nm), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition. functmaterials.org.ua

For aromatic compounds like this compound, the electronic spectra are typically dominated by π→π* transitions within the phenyl ring and n→π* transitions involving the lone pairs on oxygen and nitrogen atoms. researchgate.net TD-DFT calculations can predict the absorption maxima (λmax) and help elucidate the nature of these transitions, providing a deeper understanding of the molecule's electronic structure and how it interacts with light. nih.gov

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 355 | 0.152 | HOMO → LUMO (π→π) |

| 298 | 0.089 | HOMO-1 → LUMO (π→π) |

| 265 | 0.210 | HOMO → LUMO+1 (π→π*) |

Electronic Structure Analysis

The electronic structure of a molecule is fundamentally linked to its stability, reactivity, and optical properties. Analysis of the frontier molecular orbitals (FMOs) and the associated reactivity descriptors provides a quantitative framework for understanding these characteristics.

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining how a molecule interacts with other species. researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. dergipark.org.tr The spatial distribution and energy of these orbitals are key indicators of chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, reflecting its electron-donating capacity. Conversely, the LUMO is likely distributed across the acetamide group and the dichlorinated ring, which has a more electron-withdrawing character. nih.gov Visualizing the electron density of these orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior: scilit.com

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a comprehensive theoretical profile of the molecule's reactivity, stability, and electronic nature. materialsciencejournal.org

| Parameter | Symbol | Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.15 |

| LUMO Energy | ELUMO | -1.25 |

| HOMO-LUMO Gap | ΔE | 4.90 |

| Ionization Potential | I | 6.15 |

| Electron Affinity | A | 1.25 |

| Electronegativity | χ | 3.70 |

| Chemical Hardness | η | 2.45 |

| Chemical Softness | S | 0.41 |

| Electrophilicity Index | ω | 2.79 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a localized, Lewis-like description of bonding and electron distribution. numberanalytics.com It transforms the complex, delocalized molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions.

For this compound, NBO analysis would be instrumental in quantifying the extent of electron delocalization, a key factor in its chemical reactivity and stability. The primary delocalization would involve the interaction between the lone pair of electrons on the amino group nitrogen, the π-system of the phenyl ring, and the acetamide group.

The nitrogen atom of the primary amino group (-NH2) and the nitrogen of the acetamide group (-NHCOCH3) possess lone pairs of electrons that can be donated into the antibonding orbitals of the adjacent phenyl ring. This delocalization, or hyperconjugation, can be quantified by second-order perturbation theory analysis within the NBO framework. This analysis reveals the stabilization energy (E(2)) associated with donor-acceptor interactions.

Key expected interactions would include:

n(N_amino) → π(C-C_ring):* Donation of the lone pair from the amino nitrogen into the antibonding π* orbitals of the aromatic ring. This interaction is characteristic of anilines and contributes to the activation of the ring towards electrophilic substitution. researchgate.net

n(N_acetamide) → π(C=O):* Delocalization of the acetamide nitrogen's lone pair towards the carbonyl group's π* orbital, a classic resonance effect in amides that imparts partial double bond character to the C-N bond. researchgate.net

The hybridization of the atoms can also be determined through NBO analysis. The nitrogen of the amino group is expected to have a hybridization between sp2 and sp3, with increased planarity indicating greater delocalization into the ring. The acetamide nitrogen would likely exhibit a planar, sp2-like hybridization due to strong resonance with the carbonyl group. youtube.com

| Atom | NBO | Predicted Hybridization |

|---|---|---|

| Amino Nitrogen | Lone Pair (LP) | sp2.x |

| Acetamide Nitrogen | Lone Pair (LP) | sp2.y |

| Carbonyl Carbon | Sigma Bond (σ) | sp2 |

| Aromatic Carbons | Sigma Bond (σ) | sp2 |

NBO analysis is also crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net In a condensed phase or in the presence of other molecules, the amino group (-NH2) and the acetamide N-H can act as hydrogen bond donors. The carbonyl oxygen of the acetamide group and the lone pairs on the chlorine atoms are potential hydrogen bond acceptors.

The strength of these potential hydrogen bonds can be estimated by the NBO E(2) stabilization energy, which calculates the energy of interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor's X-H bond (e.g., n(O) → σ*(N-H)). This analysis helps in predicting crystal packing, solvation, and interactions with biological macromolecules. psu.edu

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Significance |

|---|---|---|---|

| LP (N_amino) | π* (Carom-Carom) | Intramolecular Hyperconjugation | High |

| LP (N_acetamide) | π* (C=O) | Intramolecular Resonance | High |

| LP (O_carbonyl) | σ* (N-H) | Intermolecular H-Bonding | Solvent/Crystal Dependent |

| LP (Cl) | σ* (N-H) | Intermolecular H-Bonding | Solvent/Crystal Dependent |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

The MESP map uses a color scale to indicate regions of different electrostatic potential. Generally, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Current time information in Boston, MA, US.

For this compound, the MESP map would be expected to show:

Nucleophilic Sites (Negative Potential): The most electron-rich area (deepest red) would be centered on the carbonyl oxygen of the acetamide group due to its high electronegativity and lone pairs. The region around the amino group and the phenyl ring would also exhibit negative potential, although likely less intense than the carbonyl oxygen. The chlorine atoms, despite their electronegativity, often show a region of positive potential on their tips (sigma-hole) but negative potential around their equatorial regions.

Electrophilic Sites (Positive Potential): The most electron-poor regions (deepest blue) would be associated with the hydrogen atoms of the amino group and the N-H of the acetamide group. researchgate.net These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a donor.

Thermodynamic Properties and Stability Assessments

Computational chemistry can predict various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, which are crucial for assessing the stability and reactivity of a molecule. researchgate.net These calculations are typically performed using frequency analysis at a chosen level of theory.

However, the presence of multiple functional groups might also introduce pathways for thermal decomposition. For instance, at high temperatures, reactions involving the acetamide and amino groups could occur. Computational studies can model potential decomposition pathways and calculate the activation energies for these processes, providing an estimate of the compound's thermal stability. The stability of similar acetanilide (B955) derivatives has been improved by mixing them with polymers, indicating the importance of intermolecular interactions. nih.govjst.go.jp

Quantum chemical calculations on chlorinated aromatic compounds have been used to determine their thermodynamic properties and understand structure-property relationships. nih.govbiorxiv.orgresearchgate.net These studies provide a framework for predicting the stability of this compound.

| Thermodynamic Property | Significance |

|---|---|

| Enthalpy of Formation (ΔHf) | Indicates the energy released or absorbed upon the molecule's formation from its constituent elements, a key measure of stability. |

| Standard Entropy (S°) | Measures the degree of disorder of the molecule, influenced by its structure and vibrational modes. |

| Gibbs Free Energy of Formation (ΔGf) | Combines enthalpy and entropy to determine the spontaneity of the molecule's formation and its overall thermodynamic stability under standard conditions. |

Theoretical Molecular Docking Investigations

Computational Modeling of Molecular Interactions

Extensive searches of scientific literature and computational chemistry databases have revealed a lack of specific studies focused on the computational modeling of molecular interactions for the compound this compound. While computational methods such as molecular docking, molecular dynamics, and Density Functional Theory (DFT) are commonly used to study the interactions of small molecules with biological targets, published research detailing these analyses for this compound is not available.

Computational modeling provides valuable insights into how a molecule may bind to a protein's active site, the types of intermolecular forces that stabilize this interaction (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the conformational changes that may occur upon binding. These studies typically generate detailed data, including binding affinity scores (e.g., kcal/mol), interaction distances (e.g., Ångströms), and visualizations of the ligand-receptor complex. Such data is instrumental in rational drug design and in understanding a compound's potential mechanism of action.

Although research exists for derivatives of phenylacetamide and other dichlorinated aniline (B41778) compounds, the specific arrangement of the amino, dichloro, and acetamide groups on the phenyl ring in this compound makes it a unique chemical entity. Direct extrapolation of findings from structurally related but different molecules would be speculative and scientifically unsound.

Therefore, due to the absence of dedicated research, no detailed findings or data tables on the computationally modeled molecular interactions of this compound can be presented. Further research in this specific area is required to elucidate its molecular interaction profile.

Chemical Reactivity and Derivatization Strategies for N 2 Amino 4,5 Dichlorophenyl Acetamide

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. Its reactivity is fundamental to many derivatization strategies aimed at modifying the molecular scaffold.

The amino group of N-(2-Amino-4,5-dichlorophenyl)acetamide readily undergoes acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N,N'-diacylated diamine derivatives. This reaction is a standard method for introducing a wide array of functional groups. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. researchgate.net

Commonly, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct formed when using acid chlorides. Alternatively, direct amidation with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. researchgate.netnih.gov

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Benzoyl chloride | Pyridine, CH₂Cl₂ | N-(2-(Benzoylamino)-4,5-dichlorophenyl)acetamide |

| This compound | Acetic anhydride (B1165640) | Mild heating | N,N'-(4,5-dichloro-1,2-phenylene)diacetamide |

| This compound | Benzoic acid | DCC, CH₂Cl₂ | N-(2-(Benzoylamino)-4,5-dichlorophenyl)acetamide |

This compound serves as a precursor to 4,5-dichloro-1,2-phenylenediamine, a key building block for the synthesis of various heterocyclic systems. The initial step in these transformations is typically the hydrolysis of the acetamide (B32628) group to unmask the second amino group. The resulting diamine can then undergo condensation and cyclization reactions with bifunctional electrophiles.

Benzimidazole (B57391) Synthesis: One of the most common applications of o-phenylenediamines is the synthesis of benzimidazoles. nih.gov The reaction of 4,5-dichloro-1,2-phenylenediamine (obtained from the hydrolysis of the title compound) with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions leads to the formation of 5,6-dichlorobenzimidazoles. ijpcbs.comchemistrysteps.com The reaction with an aldehyde, for example, proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization via oxidation or elimination. ijarsct.co.in

Quinoxaline (B1680401) Synthesis: Quinoxalines, another important class of nitrogen-containing heterocycles, can be synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil. nih.gov The reaction of 4,5-dichloro-1,2-phenylenediamine with a 1,2-diketone in a solvent like acetic acid or ethanol (B145695) typically yields the corresponding 6,7-dichloroquinoxaline (B20963) derivative. nih.gov One-pot procedures starting from 2-nitroanilines and vicinal diols have also been developed, highlighting the versatility of synthetic routes to quinoxalines. wikipedia.orgnih.gov

| Precursor (from Hydrolysis) | Reagent | Conditions | Heterocyclic Product |

|---|---|---|---|

| 4,5-Dichloro-1,2-phenylenediamine | Benzaldehyde | Various catalysts (e.g., NH₄Cl, H₂O₂) | 2-Phenyl-5,6-dichlorobenzimidazole |

| 4,5-Dichloro-1,2-phenylenediamine | Benzil (1,2-diphenylethane-1,2-dione) | Acetic acid, reflux | 6,7-Dichloro-2,3-diphenylquinoxaline |

| 4,5-Dichloro-1,2-phenylenediamine | Formic acid | Heating | 5,6-Dichlorobenzimidazole |

Reactivity of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is generally less reactive than the primary amino group. Its reactivity is centered on the carbonyl carbon and is typically manifested under more forcing conditions.

The acetamide group can be hydrolyzed to yield the corresponding primary amine (4,5-dichloro-1,2-phenylenediamine) and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4,5-dichloro-1,2-phenylenediamine as the leaving group, followed by deprotonation, yields acetic acid and the protonated diamine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the amide anion as the leaving group. This is generally the rate-determining step. The amide anion is then protonated by water to give the free diamine.

While the nitrogen of the acetamide is significantly less nucleophilic than the primary amino group due to the electron-withdrawing effect of the adjacent carbonyl group, the acetamide functionality can be involved in certain electrophilic reactions. The Vilsmeier-Haack reaction, for instance, involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org While not a direct reaction of the acetamide group of the title compound, it illustrates a key transformation of amides into electrophilic species that can then react with electron-rich aromatic systems. jk-sci.com

Direct reactions at the acetamide carbonyl are generally limited to strong electrophiles. The methyl group of the acetamide is typically unreactive towards electrophiles or condensation reactions under standard conditions.

Reactivity of the Dichlorinated Phenyl Ring

The reactivity of the dichlorinated phenyl ring towards electrophilic aromatic substitution is governed by the directing and activating/deactivating effects of the attached substituents: the amino group, the acetamido group, and the two chlorine atoms.

Directing Effects:

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to the +R (resonance) effect of the nitrogen lone pair, which delocalizes into the ring and stabilizes the arenium ion intermediate. chegg.comchegg.com

Acetamido Group (-NHCOCH₃): This is also an activating, ortho-, para-directing group. ijarsct.co.instackexchange.com However, its activating effect is weaker than that of the amino group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group, making it less available for delocalization into the phenyl ring. stackexchange.com

Chlorine Atoms (-Cl): Halogens are deactivating due to their -I (inductive) effect, but they are ortho-, para-directing because of their +R effect, where the lone pairs on the halogen can stabilize the arenium ion intermediate. wikipedia.orgminia.edu.eg

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. pressbooks.pub For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub

In this compound, the aromatic ring contains two chlorine atoms, which can act as leaving groups. However, the ring is also substituted with an amino (-NH₂) group and an acetamide (-NHCOCH₃) group. Both of these are generally considered electron-donating groups, which deactivate the ring towards nucleophilic attack by increasing electron density. masterorganicchemistry.com This makes SNAr reactions on this compound challenging under standard conditions.

Despite the deactivating effect of the amino and acetamide groups, SNAr reactions may still be possible under forcing conditions, such as high temperatures, strong nucleophiles, and the use of specific solvents like DMSO. nih.govacsgcipr.org The reaction would involve the displacement of one or both chlorine atoms. The regioselectivity of such a reaction would depend on the relative stability of the possible Meisenheimer complex intermediates. Given the positions of the activating groups, a nucleophile would preferentially attack the carbon atoms bearing the chlorine atoms, but the reaction rates are expected to be slow compared to substrates with strong electron-withdrawing groups like nitro groups. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Position of Leaving Group | Activating/Deactivating Groups Present | Predicted Reactivity | Rationale |

|---|---|---|---|

| C4-Cl | Ortho -NHCOCH₃, Meta -NH₂ | Low | The ring is electron-rich due to the presence of amino and acetamide groups, disfavoring nucleophilic attack. |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino and acetamide groups. ucalgary.ca Both -NH₂ and -NHCOCH₃ are ortho, para-directing activators. ucalgary.ca The chlorine atoms are deactivating but also ortho, para-directing.

The directing effects of the substituents must be considered to predict the site of substitution:

Amino group (-NH₂): A very strong activator, directing ortho and para. The para position is occupied by a chlorine atom (C5). The ortho positions are C1 (occupied by the acetamide) and C3.

Acetamide group (-NHCOCH₃): A strong activator, directing ortho and para. The para position is occupied by a chlorine atom (C4). The ortho positions are C2 (occupied by the amino group) and C6.

Chlorine atoms (-Cl): Weak deactivators, directing ortho and para.

Considering the combined influence, the C6 position is the most sterically accessible and electronically activated site for electrophilic attack. The strong activating nature of the amino group can, however, lead to issues such as polysubstitution and undesirable side reactions with acidic catalysts (e.g., in nitration or Friedel-Crafts reactions). ucalgary.ca To control the reactivity, the amino group is often protected, but in this molecule, the acetamide group already serves a similar, though less deactivating, role. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution (EAS) Reactions

| Reaction Type | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | N-(2-Amino-6-bromo-4,5-dichlorophenyl)acetamide | Substitution is expected at the C6 position, which is ortho to the activating acetamide group and meta to the amino group. |

| Nitration | HNO₃/H₂SO₄ | N-(2-Amino-4,5-dichloro-6-nitrophenyl)acetamide | The strong acidic conditions may protonate the amino group, converting it into a deactivating, meta-directing -NH₃⁺ group, which would complicate the reaction outcome. ucalgary.ca |

| Sulfonation | Fuming H₂SO₄ | 2-Acetamido-3-amino-4,5-dichlorobenzenesulfonic acid | Similar to nitration, the amino group's basicity can interfere with the reaction. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction or complex mixture | The amino group forms a complex with the Lewis acid catalyst (AlCl₃), deactivating the ring to a greater extent than the halogens. ucalgary.ca |

Synthetic Exploration of this compound Derivatives

The multiple functional groups on this compound allow for a wide range of derivatization strategies to create diverse analogues.

Synthesis of Analogues with Modified Amino Group

The primary amino group is a key site for derivatization. Standard reactions for primary aromatic amines can be applied to introduce a variety of functionalities. mdpi.comnih.govnih.gov

N-Acylation: The amino group can be further acylated using acyl chlorides or anhydrides to form diamides. This can be used to introduce different acyl groups, potentially altering the molecule's properties.

N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents on the amino group.

Diazotization: The primary amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further modified, for instance, by reduction to secondary amines.

Synthesis of Analogues with Modified Acetamide Group

The acetamide group offers another handle for modification.

Hydrolysis: The most straightforward modification is the hydrolysis of the acetamide group under acidic or basic conditions to yield the corresponding primary amine. This would produce 4,5-dichloro-1,2-phenylenediamine , a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the acetamide group into an N-ethyl group. This would result in the formation of N¹-(4,5-dichlorophenyl)-N²-ethylethane-1,2-diamine .

Synthesis of Analogues with Modified Aromatic Ring Substituents

Modification of the aromatic ring substituents primarily involves the substitution of the chlorine atoms or the introduction of new groups onto the ring.

Substitution of Chlorine Atoms: As discussed in section 5.3.1, replacing the chlorine atoms via SNAr reactions is challenging but may be feasible under specific, high-energy conditions, allowing for the introduction of nucleophiles like alkoxides, amines, or thiolates.